molecular formula C7H12Cl2O2 B13952887 Ethyl 2,2-dichloro-3-methylbutanoate CAS No. 54845-24-8

Ethyl 2,2-dichloro-3-methylbutanoate

Cat. No.: B13952887
CAS No.: 54845-24-8
M. Wt: 199.07 g/mol
InChI Key: JYPSGRUTYXLTNQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dichloro-3-methylbutanoate is an organic compound with the molecular formula C7H12Cl2O2. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dichloro-3-methylbutanoate can be synthesized through the esterification of 2,2-dichloro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichloro-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Hydrolysis: 2,2-dichloro-3-methylbutanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dichloro-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-dichloro-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 2,2-dichloro-3-methylbutanoate can be compared with other similar esters such as:

Uniqueness

The presence of two chlorine atoms in this compound makes it unique compared to other esters. These chlorine atoms influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for specific chemical and biological applications .

Properties

CAS No.

54845-24-8

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

ethyl 2,2-dichloro-3-methylbutanoate

InChI

InChI=1S/C7H12Cl2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3

InChI Key

JYPSGRUTYXLTNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)(Cl)Cl

Origin of Product

United States

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